![molecular formula C19H18BrN3O3S3 B2450953 N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 325977-30-8](/img/structure/B2450953.png)
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as BPTB, is a small molecule inhibitor that has been widely used in scientific research. BPTB is a potent inhibitor of a specific protein kinase, and its use has been shown to have significant effects on various biological processes. In
Scientific Research Applications
Anticancer Properties
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide derivatives have been explored for their potential in cancer treatment. Specifically, certain benzamide derivatives have demonstrated moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer, outperforming reference drugs like etoposide in some cases (Ravinaik et al., 2021).
Antifungal Agents
Some derivatives of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide have been synthesized and investigated for their antifungal properties. These compounds have shown potential as antifungal agents, with the ability to combat various fungal species (Narayana et al., 2004).
Enzyme Inhibition and Molecular Docking
Research has also delved into the enzyme inhibition capabilities of these compounds. For instance, specific derivatives were tested against the butyrylcholinesterase (BChE) enzyme, and molecular docking studies were conducted to explore the ligand-BChE binding affinity and orientation in active sites of human BChE protein (Khalid et al., 2016).
Antibacterial Applications
Moreover, certain derivatives of this compound have been synthesized and screened for their antibacterial activity against both Gram-negative and Gram-positive bacteria, exhibiting moderate to significant activity (Khalid et al., 2016).
properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S3/c20-17-9-8-16(28-17)15-12-27-19(21-15)22-18(24)13-4-6-14(7-5-13)29(25,26)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTELTKBELWSIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide |
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